Cas no 2228305-42-6 (5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine)

5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine
- EN300-1970050
- 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine
- 2228305-42-6
-
- Inchi: 1S/C8H8F3N5/c1-16-3-4(5-2-13-7(12)14-5)6(15-16)8(9,10)11/h2-3H,1H3,(H3,12,13,14)
- InChI Key: VUPWCZHIZUJKGA-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)C1=CN=C(N)N1)(F)F
Computed Properties
- Exact Mass: 231.07317976g/mol
- Monoisotopic Mass: 231.07317976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 72.5Ų
5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970050-10g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1970050-5.0g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1970050-0.25g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1970050-10.0g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1970050-0.1g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1970050-0.5g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1970050-2.5g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1970050-5g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1970050-0.05g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1970050-1.0g |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-imidazol-2-amine |
2228305-42-6 | 1g |
$1686.0 | 2023-06-03 |
5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Additional information on 5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1H-imidazol-2-amine
Compound CAS No 2228305-42-6: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-imidazol-2-amine
The compound with CAS No 2228305-42-6, known as 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-imidazol-2-amine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrazole ring and an imidazole ring, both of which are heterocyclic aromatic systems. The presence of a trifluoromethyl group and a methyl group further enhances its chemical properties, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and development. The pyrazole ring is known for its ability to form hydrogen bonds, which is crucial in molecular recognition and bioavailability. Similarly, the imidazole ring contributes to the compound's stability and reactivity. The combination of these features makes this compound a promising candidate for targeted drug delivery systems and enzyme inhibitors.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have employed various methodologies, including Ullmann coupling, Stille coupling, and click chemistry, to construct the desired molecule. These methods have been optimized to minimize side reactions and maximize the formation of the desired product.
In terms of applications, this compound has shown potential in the field of cancer therapy. Its ability to inhibit specific kinases involved in tumor growth has been demonstrated in preclinical studies. Additionally, the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics against drug-resistant pathogens.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profile of this compound more accurately. Using tools like QSAR modeling and molecular docking studies, scientists can assess how this compound interacts with biological systems at the molecular level. These insights are invaluable for guiding further experimental work and refining the compound's properties for therapeutic use.
The structural uniqueness of this compound also makes it a valuable tool in material science. Its ability to form stable complexes with metal ions has led to its exploration as a potential component in catalysts and sensor materials. Furthermore, the compound's fluorescence properties under certain conditions suggest its utility in bioimaging applications.
In conclusion, the compound with CAS No 2228305-42-6 represents a cutting-edge advancement in organic chemistry. Its versatile structure, combined with recent research findings, positions it as a key player in multiple scientific domains. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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